thiazocin B
Description
Thiazocin B is a thiazole-derived compound recognized for its role as an aldehyde reductase (ALR2) inhibitor, which targets the polyol pathway implicated in diabetic complications such as neuropathy, retinopathy, and nephropathy . By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol in tissues, a key contributor to diabetic pathology.
Properties
CAS No. |
136958-26-4 |
|---|---|
Molecular Formula |
C24H39NO3 |
Synonyms |
thiazocin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazocin A
- Structural and Functional Similarities : Thiazocin A and B are likely analogs, differing in substituents on the thiazole core. Both inhibit aldose reductase, but differences in potency, bioavailability, or metabolic stability may exist.
Pittsburgh Compound B (PIB)
- Structure: A benzothiazole derivative (N-methyl-[11C]2-[4′-(methylamino)phenyl]-6-hydroxybenzothiazole) with a radiolabeled carbon for imaging .
- Functional Comparison : While Thiazocin B targets aldose reductase, PIB binds to amyloid-β (Aβ) plaques in Alzheimer’s disease. Both leverage heterocyclic cores (thiazole vs. benzothiazole) but differ in biological targets and applications .
- Synthesis : PIB’s synthesis involves coupling 4-methoxyaniline with p-nitrobenzoyl chloride and Lawesson’s reagent, contrasting with this compound’s likely route involving thiazole ring functionalization .
2-Aminoisoindole-Thiazolidinone Hybrids
- Structure: Hybrid molecules combining isoindole and thiazolidinone moieties .
- Functional Comparison : These hybrids exhibit anticancer activity by inhibiting kinases or inducing apoptosis, unlike this compound’s enzyme inhibition. Structural divergence (e.g., isoindole ring) highlights how thiazole modifications dictate target specificity .
Tizanidine-Related Compound B
- Structure : A benzothiadiazole derivative (1-acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine) synthesized using phosphorus oxychloride .
- Functional Comparison : Designed as a muscle relaxant, its benzothiadiazole core differs from this compound’s thiazole, illustrating how heterocycle choice influences therapeutic use .
USP Reference Thiazole Derivatives
- Examples: 2-Amino-5-methylthiazole: A USP standard compound with a simple thiazole structure, used for quality control . Olanzapine Lactam: A thieno-benzodiazepine derivative with a thiazole-like ring, used as an antipsychotic .
- Comparison : These compounds share the thiazole core but lack the functional groups necessary for aldose reductase inhibition, underscoring the importance of substituents in defining activity .
Structural and Pharmacological Data Comparison
Key Research Findings
- This compound’s Specificity: Its efficacy in diabetic models suggests superior target engagement compared to non-thiazole aldose reductase inhibitors (e.g., flavonoids), though direct comparative studies are needed .
- Benzothiazole vs. Thiazole : Benzothiazoles (e.g., PIB) often exhibit enhanced bioavailability due to lipophilic aromatic systems, whereas thiazoles (e.g., this compound) may prioritize polar interactions for enzyme inhibition .
- Synthetic Complexity : this compound’s synthesis likely involves fewer steps than radiolabeled PIB or hybrid anticancer agents, favoring scalability .
Q & A
Q. How can researchers determine the structural identity of thiazocin B using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Compare observed , , and 2D NMR spectra (e.g., COSY, HSQC) with literature-reported data to confirm backbone connectivity and stereochemistry .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in compatible solvents and analyzing diffraction data .
- Validation : Cross-check results against synthetic standards (if available) and published datasets to address discrepancies.
| Technique | Key Parameters | Validation Steps |
|---|---|---|
| NMR | Chemical shifts, coupling constants | Match with literature; replicate under identical conditions |
| HRMS | m/z, isotopic distribution | Compare with theoretical values |
| X-ray | Space group, R-factor | Deposit data in crystallographic databases (e.g., CCDC) |
Q. What methodological considerations are critical for replicating this compound synthesis from literature?
- Methodological Answer : Replication requires meticulous documentation of:
- Reaction Conditions : Temperature, solvent purity, catalyst loading, and reaction time.
- Purification Steps : Column chromatography solvents, gradient details, and HPLC parameters (if applicable) .
- Analytical Validation : Provide NMR purity (>95%), chiral HPLC for stereochemical integrity, and elemental analysis.
- Troubleshooting : If yields differ, systematically vary one parameter (e.g., solvent) while controlling others.
| Critical Parameter | Example Values | Common Pitfalls |
|---|---|---|
| Solvent | Anhydrous DMF | Moisture-sensitive intermediates degrade |
| Catalyst | 5 mol% Pd(PPh3)4 | Inactive due to oxidation |
| Purification | Silica gel (200–300 mesh) | Improper mesh size alters elution profiles |
Q. How should researchers design initial bioactivity screens to identify this compound’s molecular targets?
- Methodological Answer :
- Hypothesis-Driven Assays : Prioritize targets based on structural analogs (e.g., thiazole-containing antibiotics).
- High-Throughput Screening (HTS) : Use diverse cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and measure minimum inhibitory concentrations (MICs) .
- Mechanistic Probes : Combine with fluorescence-based assays (e.g., membrane potential dyes) or RNA sequencing to identify pathway disruptions.
- Controls : Include positive controls (e.g., known antibiotics) and vehicle controls to rule out solvent effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Quantify impurities via LC-MS and retest bioactivity with rigorously purified samples.
- Assay Conditions : Standardize parameters (e.g., pH, serum content in cell culture) .
- Statistical Models : Apply Lasso regression to identify confounding variables (e.g., bacterial strain variability) and adjust analyses .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to assess study heterogeneity .
| Variable | Impact on Bioactivity | Mitigation Strategy |
|---|---|---|
| Purity | False positives/negatives | ≥95% purity by HPLC |
| Cell Line | Species-specific responses | Use ATCC-validated lines |
Q. What experimental design principles should guide in vivo studies of this compound’s pharmacokinetics?
- Methodological Answer :
- Dose Optimization : Conduct dose-ranging studies in rodents to establish therapeutic index and toxicity thresholds.
- Pharmacokinetic (PK) Parameters : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Control Groups : Include vehicle controls and comparator drugs; blind experimenters to treatment groups .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain ethics committee approval .
Q. Which statistical approaches are optimal for analyzing this compound’s structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate Analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Cluster Analysis : Group analogs by functional moieties to identify critical pharmacophores.
- Validation : Apply k-fold cross-validation to avoid overfitting and confirm predictive power.
| Model | Use Case | Advantage |
|---|---|---|
| PLS | High-dimensional data | Handles multicollinearity |
| Lasso | Feature selection | Identifies key structural contributors |
Methodological Frameworks for Research Design
- Literature Gap Analysis : Use tools like PICO (Population, Intervention, Comparison, Outcome) to refine questions (e.g., “Does this compound inhibit Staphylococcus aureus more effectively than vancomycin in biofilm models?”) .
- Data Reprodubility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
